molecular formula C19H26N4O3S B2694119 4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396876-56-4

4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2694119
CAS No.: 1396876-56-4
M. Wt: 390.5
InChI Key: ONUYBJSJPUVJAM-UHFFFAOYSA-N
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Description

4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyrazine Group: The pyrazine moiety is introduced via nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic and heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-methylbenzenesulfonamide: Lacks the pyrazine and piperidine groups, resulting in different chemical properties.

    N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide: Similar structure but without the ethoxy and methyl groups, affecting its reactivity and biological activity.

Uniqueness

4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-3-26-18-5-4-17(12-15(18)2)27(24,25)22-13-16-6-10-23(11-7-16)19-14-20-8-9-21-19/h4-5,8-9,12,14,16,22H,3,6-7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUYBJSJPUVJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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